molecular formula C8H9NO2S B1353430 2-Mercapto-4,6-dimethylnicotinic acid CAS No. 54364-30-6

2-Mercapto-4,6-dimethylnicotinic acid

Cat. No.: B1353430
CAS No.: 54364-30-6
M. Wt: 183.23 g/mol
InChI Key: ZBGCJKMWDWJDAE-UHFFFAOYSA-N
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Description

2-Mercapto-4,6-dimethylnicotinic acid is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . This compound is characterized by the presence of a mercapto group (-SH) attached to a nicotinic acid derivative, making it a valuable compound in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4,6-dimethylnicotinic acid typically involves the reaction of 4,6-dimethylnicotinic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Mercapto-4,6-dimethylnicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The mercapto group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

  • 2-Mercaptonicotinic acid
  • 4,6-Dimethylnicotinic acid
  • 2-Mercapto-4-methylnicotinic acid

Comparison: 2-Mercapto-4,6-dimethylnicotinic acid is unique due to the presence of both the mercapto group and the dimethyl substitutions on the nicotinic acid ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-4-3-5(2)9-7(12)6(4)8(10)11/h3H,1-2H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGCJKMWDWJDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427875
Record name 2-mercapto-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54364-30-6
Record name 2-mercapto-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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